Bivalirudin is derived from the natural protein hirudin, which is produced by leeches. The synthetic version, bivalirudin, consists of 20 amino acids and is classified as a direct thrombin inhibitor. The chemical name for bivalirudin trifluoroacetate is:
D-phenylalanyl-L-prolyl-L-arginyl-L-prolyl-glycyl-glycyl-glycyl-glycyl-L-asparagyl-glycyl-L-aspartyl-L-phenylalanyl-L-glutamyl-L-glutamyl-L-isoleucyl-L-prolyl-L-glutamyl-L-glutamyl-L-tyrosyl-L-leucine trifluoroacetate. Its molecular weight is approximately 2180 daltons when calculated as the anhydrous free base peptide .
The synthesis of bivalirudin can be accomplished through various methods, including solid-phase synthesis and hybrid approaches that combine solid-phase and solution synthesis. The process typically involves the following steps:
Bivalirudin trifluoroacetate has a complex molecular structure characterized by its specific sequence of amino acids. The sequence includes various functional groups that contribute to its activity as a thrombin inhibitor. The structural formula comprises multiple hydrophobic and polar residues that facilitate binding to thrombin.
The three-dimensional conformation of bivalirudin enables it to effectively interact with thrombin's active site and anion-binding exosite, which is crucial for its mechanism of action.
Bivalirudin participates in several chemical reactions primarily related to its interaction with thrombin:
Bivalirudin acts primarily by inhibiting thrombin, a key enzyme in the coagulation cascade responsible for converting fibrinogen into fibrin and activating platelets. Its mechanism includes:
Bivalirudin trifluoroacetate exhibits several notable physical and chemical properties:
Bivalirudin trifluoroacetate has several significant applications in medical settings:
CAS No.:
CAS No.:
CAS No.: 2514-52-5